chlorozinc(1+);2-methylbut-1-en-3-yne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorozinc(1+);2-methylbut-1-en-3-yne is a chemical compound with the molecular formula C5H6ZnCl. It is also known by its IUPAC name, 2-methylbut-1-en-3-yne chlorozinc. This compound is a derivative of 2-methylbut-1-en-3-yne, which is an unsaturated hydrocarbon. The presence of the chlorozinc group makes it a valuable reagent in various chemical reactions, particularly in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chlorozinc(1+);2-methylbut-1-en-3-yne typically involves the reaction of 2-methylbut-1-en-3-yne with a zinc chloride solution. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions include maintaining a low temperature to control the reactivity of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Chlorozinc(1+);2-methylbut-1-en-3-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: The chlorozinc group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
Scientific Research Applications
Chlorozinc(1+);2-methylbut-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of chlorozinc(1+);2-methylbut-1-en-3-yne involves its ability to act as a nucleophile or electrophile in chemical reactions. The chlorozinc group can coordinate with various substrates, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-1-en-3-yne: The parent compound without the chlorozinc group.
Isopropenylacetylene: Another unsaturated hydrocarbon with similar reactivity.
3-Methyl-3-buten-1-yne: A structural isomer with different reactivity.
Uniqueness
Chlorozinc(1+);2-methylbut-1-en-3-yne is unique due to the presence of the chlorozinc group, which imparts distinct reactivity and coordination properties. This makes it a valuable reagent in organic synthesis, enabling the formation of complex molecules that are challenging to synthesize using other reagents.
Properties
CAS No. |
78389-88-5 |
---|---|
Molecular Formula |
C5H5ClZn |
Molecular Weight |
165.9 g/mol |
IUPAC Name |
chlorozinc(1+);2-methylbut-1-en-3-yne |
InChI |
InChI=1S/C5H5.ClH.Zn/c1-4-5(2)3;;/h2H2,3H3;1H;/q-1;;+2/p-1 |
InChI Key |
YFKMHVVIRBAVDF-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C#[C-].Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.